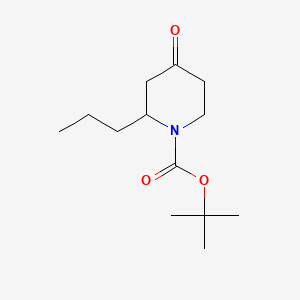

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed:

Oxidation: Oxidized derivatives

Reduction: Alcohol derivatives

Substitution: Substituted piperidine derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential therapeutic applications .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological mechanisms and interactions of these compounds with biological targets .

Medicine: Its derivatives have shown promising results in preclinical studies for their anti-inflammatory, analgesic, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

- tert-Butyl 4-oxo-2-methylpiperidine-1-carboxylate

- tert-Butyl 4-oxo-2-ethylpiperidine-1-carboxylate

- tert-Butyl 4-oxo-2-butylpiperidine-1-carboxylate

Comparison: tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is unique due to its specific propyl substitution on the piperidine ring. This substitution can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity. Compared to its similar compounds, it may exhibit different biological activities and pharmacokinetic profiles, making it a valuable compound for specific research and industrial applications .

Biological Activity

tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₉N₁O₃

- Molecular Weight : 239.30 g/mol

It features a piperidine ring with a tert-butyl group, a carbonyl group at the 4-position, and a propyl side chain at the 2-position. This structure is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in the body. The compound is known to modulate the activity of certain molecular targets, leading to various biological effects:

- Receptor Binding : It can bind to sigma receptors (σRs), which are implicated in numerous physiological processes, including calcium signaling and mitochondrial metabolism .

- Enzyme Interaction : The compound may also interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

- Anti-inflammatory Activity : Compounds derived from this structure have shown efficacy in preclinical models for reducing inflammation.

- Analgesic Properties : The compound has been evaluated for pain relief potential, demonstrating significant analgesic effects in animal studies.

- Anticancer Effects : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, showing promise as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Detailed Case Study

In a study examining the anti-inflammatory effects of this compound derivatives, researchers utilized a lipopolysaccharide (LPS)-induced inflammation model in mice. The results indicated that treatment with specific derivatives led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often starting from piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, which is crucial for biological testing .

Properties

IUPAC Name |

tert-butyl 4-oxo-2-propylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLEABTTWFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744500 |

Source

|

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-80-4 |

Source

|

| Record name | tert-Butyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.